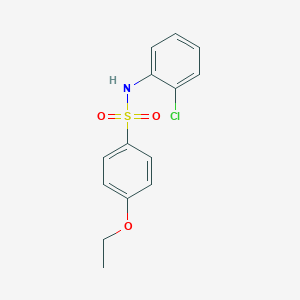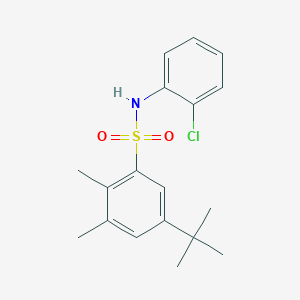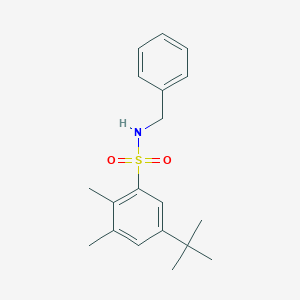
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide, also known as CEBS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.82 g/mol. CEBS has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biology, and chemistry.
作用机制
The mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various cellular processes, including cell proliferation, migration, and invasion. By inhibiting these enzymes, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide may be able to prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of matrix metalloproteinases. In vivo studies have shown that N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide is also stable under a range of conditions, making it easy to store and transport. However, there are also some limitations to the use of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been shown to exhibit some toxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide. One potential area of study is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide derivatives with improved solubility and reduced toxicity. Another area of research is the development of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide and its potential use in various scientific research applications.
合成方法
The synthesis of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 2-chloroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide as the final product. The purity of the synthesized N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.
科学研究应用
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been widely used in scientific research for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
属性
分子式 |
C14H14ClNO3S |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3 |
InChI 键 |
JSHUEQPPELRPCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)



![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)


![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)